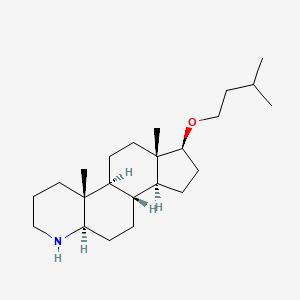

17-Isopentyloxy-4-azaandrostane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

17-Isopentyloxy-4-azaandrostane, also known as this compound, is a useful research compound. Its molecular formula is C23H41NO and its molecular weight is 347.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 17-isopentyloxy-4-azaandrostane, and what experimental precautions are critical during its preparation?

- Methodology : The synthesis involves oxidative opening of an A-ring α,β-unsaturated ketone, followed by ring closure and two reductions. The Williamson ether synthesis is used to introduce the 17β-isopentyloxy group, with ketal formation protecting the α,β-unsaturated ketone during this step. Precautions include inert atmosphere maintenance (e.g., nitrogen) to prevent oxidation and strict temperature control during reductions to avoid side reactions .

- Data Validation : Characterization via NMR (¹H/¹³C), IR, and mass spectrometry is essential. For reproducibility, document solvent purity, catalyst ratios, and reaction times in detail.

Q. How is the antimicrobial activity of this compound evaluated, and what statistical methods ensure reliable results?

- Experimental Design : Use a serial dilution assay against Gram-positive bacteria (e.g., Staphylococcus aureus), yeasts (Candida albicans), and molds (Aspergillus niger). Include positive controls (e.g., amphotericin B) and negative controls (solvent-only samples).

- Data Analysis : Calculate minimum inhibitory concentrations (MICs) using log-dose response curves. Apply ANOVA or Student’s t-test to compare activity between the parent compound and derivatives (e.g., 4-methyl analog) .

Q. What spectroscopic techniques are most effective for confirming the structural identity and purity of this compound?

- Techniques :

- NMR : Confirm stereochemistry at C5 (5α-androstane) and substituent positions (e.g., 17β-isopentyloxy).

- HPLC-MS : Assess purity (>95%) and detect trace impurities.

- X-ray crystallography (if feasible): Resolve ambiguities in ring conformation .

Advanced Research Questions

Q. How can researchers optimize the Williamson ether synthesis step to improve yield of the 17β-isopentyloxy group while minimizing side reactions?

- Methodological Adjustments :

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Explore alternative solvents (e.g., DMF or THF) to stabilize intermediates.

- Monitor reaction progress via TLC or in-situ IR to terminate before byproduct formation .

Q. What strategies resolve contradictions in antimicrobial data between this compound and its analogs across different microbial strains?

- Hypothesis Testing :

- Perform molecular docking studies to compare ligand-receptor binding affinities.

- Assess membrane permeability differences using fluorescence assays (e.g., propidium iodide uptake).

Q. How can computational modeling predict the stereochemical outcomes of A-ring modifications in this compound derivatives?

- Tools : Use density functional theory (DFT) to model transition states during ring closure. Compare predicted vs. experimental NMR chemical shifts to validate accuracy.

- Data Presentation : Include Boltzmann-distributed conformational ensembles in supplementary materials to illustrate dominant stereoisomers .

Q. What experimental evidence supports the hypothesis that this compound’s activity is linked to its androstane backbone versus the isopentyloxy substituent?

- Comparative Studies :

- Synthesize and test analogs with truncated side chains (e.g., 17β-methoxy) or modified backbones (e.g., 4-aza removal).

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics to bacterial targets (e.g., penicillin-binding proteins) .

Q. How should researchers present large datasets (e.g., MIC values across 20+ microbial strains) while adhering to journal guidelines for clarity and reproducibility?

- Guidelines :

Properties

CAS No. |

41460-86-0 |

|---|---|

Molecular Formula |

C23H41NO |

Molecular Weight |

347.6 g/mol |

IUPAC Name |

(1S,3aS,3bR,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-(3-methylbutoxy)-2,3,3a,3b,4,5,5a,6,7,8,9,9b,10,11-tetradecahydro-1H-indeno[5,4-f]quinoline |

InChI |

InChI=1S/C23H41NO/c1-16(2)11-15-25-21-9-7-18-17-6-8-20-22(3,12-5-14-24-20)19(17)10-13-23(18,21)4/h16-21,24H,5-15H2,1-4H3/t17-,18-,19-,20+,21-,22+,23-/m0/s1 |

InChI Key |

ORKPWGVBNZILAL-NNXZOMJWSA-N |

SMILES |

CC(C)CCOC1CCC2C1(CCC3C2CCC4C3(CCCN4)C)C |

Isomeric SMILES |

CC(C)CCO[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCN4)C)C |

Canonical SMILES |

CC(C)CCOC1CCC2C1(CCC3C2CCC4C3(CCCN4)C)C |

Synonyms |

17 beta-isopentyloxy-4-aza-5 alpha-androstane 17-isopentyloxy-4-azaandrostane |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.